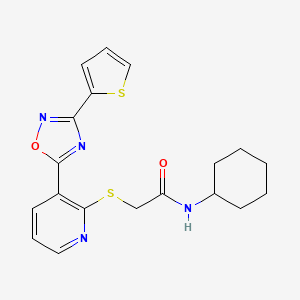
N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyclohexyl group, a thiophene ring, and a 1,2,4-oxadiazole moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 350.43 g/mol. The oxadiazole and thiophene components are known for their bioactivity, contributing to the overall pharmacological profile of the compound.
1. Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of oxadiazole derivatives against various cancer cell lines. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxic effects against HeLa and MCF-7 cell lines. The cytotoxicity is often evaluated using the MTT assay, where lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| N-cyclohexyl derivative | HeLa | 29 |
| N-cyclohexyl derivative | MCF-7 | 73 |
These findings suggest that modifications in the structure of oxadiazole can enhance cytotoxic effects, potentially through increased lipophilicity and better interaction with biological targets .
2. Antimicrobial Activity
The antimicrobial properties of compounds containing oxadiazole and thiophene rings have been extensively studied. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Weak |
The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Biological Targets
The presence of the thiophene and oxadiazole moieties allows for potential interactions with various enzymes and receptors involved in cancer progression and microbial resistance. This interaction may lead to apoptosis in cancer cells or inhibition of bacterial growth.
2. Induction of Apoptosis
Studies on related compounds have shown that they can induce apoptosis through caspase activation pathways. This suggests that N-cyclohexyl derivatives may similarly trigger programmed cell death in malignant cells .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various oxadiazole derivatives, including those similar to N-cyclohexyl derivatives. Results indicated that certain modifications led to improved IC₅₀ values against cancer cell lines, supporting the hypothesis that structural variations significantly affect biological outcomes .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results demonstrated varying degrees of efficacy, highlighting the importance of structural components in determining antimicrobial activity .
特性
IUPAC Name |
N-cyclohexyl-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-16(21-13-6-2-1-3-7-13)12-27-19-14(8-4-10-20-19)18-22-17(23-25-18)15-9-5-11-26-15/h4-5,8-11,13H,1-3,6-7,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDWBTODUQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














